molecular formula C22H22O B13400989 4,4'-Dimethyl-3''-methyltrityl alcohol

4,4'-Dimethyl-3''-methyltrityl alcohol

Cat. No.: B13400989
M. Wt: 302.4 g/mol
InChI Key: MXFQIOCALYBBIW-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-3’'-methyltrityl alcohol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a trityl group, which is a triphenylmethyl group with additional methyl substitutions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethyl-3’'-methyltrityl alcohol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable trityl chloride derivative. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-Dimethyl-3’'-methyltrityl alcohol may involve large-scale Grignard reactions or other catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, such as proper handling of reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-3’'-methyltrityl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alcohol to hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4,4’-Dimethyl-3’'-methyltrityl alcohol finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-3’'-methyltrityl alcohol involves its interaction with molecular targets through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and chemical processes. The trityl group provides steric hindrance, affecting the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxytrityl alcohol: Similar structure with a methoxy group instead of methyl groups.

    Triphenylmethanol: Lacks the additional methyl substitutions.

    Benzhydrol: Contains two phenyl groups instead of three.

Uniqueness

4,4’-Dimethyl-3’'-methyltrityl alcohol is unique due to its specific methyl substitutions on the trityl group, which influence its reactivity and applications. The presence of these methyl groups can enhance the compound’s stability and modify its interaction with other molecules, making it distinct from other trityl alcohols.

Properties

Molecular Formula

C22H22O

Molecular Weight

302.4 g/mol

IUPAC Name

(3-methylphenyl)-bis(4-methylphenyl)methanol

InChI

InChI=1S/C22H22O/c1-16-7-11-19(12-8-16)22(23,20-13-9-17(2)10-14-20)21-6-4-5-18(3)15-21/h4-15,23H,1-3H3

InChI Key

MXFQIOCALYBBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=CC(=C3)C)O

Origin of Product

United States

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